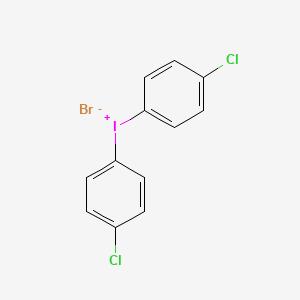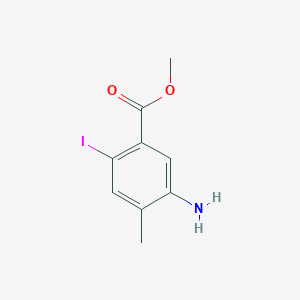
Iodonium, bis(4-chlorophenyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodonium, bis(4-chlorophenyl)-, bromide is a hypervalent iodine compound characterized by the presence of two 4-chlorophenyl groups attached to an iodine atom, which is further bonded to a bromide ion. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: Diaryliodonium salts, including bis(4-chlorophenyl)-iodonium bromide, can be synthesized through a one-pot reaction involving arenes and aryl iodides with Oxone-sulfuric acid.
Oxidation Protocol: Another method involves the oxidation of sulfides to sulfoxides using DMSO as the oxidant, which can also yield diaryliodonium salts.
Industrial Production Methods: The industrial production of bis(4-chlorophenyl)-iodonium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: Iodonium salts are often used as oxidizing agents in organic synthesis.
Substitution Reactions: They can participate in electrophilic substitution reactions.
Coupling Reactions: Diaryliodonium salts are used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidants: DMSO, Oxone
Solvents: Organic solvents like dichloromethane or acetonitrile
Catalysts: Palladium or other transition metal catalysts
Major Products Formed:
Sulfoxides: From the oxidation of sulfides
Coupling Products: From cross-coupling reactions, such as biaryls
Wissenschaftliche Forschungsanwendungen
Chemistry: Iodonium salts are widely used in organic synthesis for their ability to facilitate various reactions, including oxidation and cross-coupling reactions. Biology: These compounds can be used as probes in biological studies to understand enzyme mechanisms. Medicine: Industry: They are employed in the production of fine chemicals and materials due to their versatility and efficiency in synthesis.
Wirkmechanismus
The mechanism by which bis(4-chlorophenyl)-iodonium bromide exerts its effects involves the transfer of the iodine atom, which acts as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction, but generally, the iodine atom interacts with nucleophiles to form new bonds.
Vergleich Mit ähnlichen Verbindungen
Iodonium, bis(4-methoxyphenyl)-, bromide
Iodonium, bis(4-nitrophenyl)-, bromide
Iodonium, bis(4-methylphenyl)-, bromide
Uniqueness: Bis(4-chlorophenyl)-iodonium bromide is unique due to the presence of the electron-withdrawing chlorine atoms on the phenyl rings, which can influence its reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
bis(4-chlorophenyl)iodanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2I.BrH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYAPZNSFAFYNY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460385 |
Source


|
| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-88-2 |
Source


|
| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,6S,7S,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121497.png)






![1-[(E)-2-nitroprop-1-enyl]-4-propoxybenzene](/img/structure/B8121537.png)

![(2R,3S,5R)-5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B8121556.png)


